molecular formula C24H23NO2 B1142529 (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone CAS No. 124665-91-4

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone

Cat. No.: B1142529
CAS No.: 124665-91-4
M. Wt: 357.44
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Description

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone ( 124665-91-4) is a chiral lactam derivative of significant interest in synthetic and medicinal chemistry. This compound features a pyrrolidin-2-one scaffold protected with a trityl (triphenylmethyl) group on the hydroxymethyl side chain. The trityl group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, for the protection of hydroxyl functions, enabling selective reactions at other sites of the molecule . The specific (R)-enantiomer provides a valuable chiral building block for the asymmetric synthesis of more complex molecules. Compounds with the pyrrolidine core are prevalent in pharmaceuticals and are frequently investigated as intermediates for active pharmaceutical ingredients (APIs) and other biologically active molecules . As a protected form of a pyroglutaminol derivative, it serves as a key precursor in the synthesis of peptidomimetics and other heterocyclic compounds. Its structural features make it a versatile intermediate for researchers developing new therapeutic agents, including receptor ligands and enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-(trityloxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSRLVFPQIRJK-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924895
Record name 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124665-91-4
Record name 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 5 Trityloxymethyl 2 Pyrrolidone and Its Analogs

De Novo Asymmetric Synthesis Routes

De novo strategies offer the flexibility to construct the pyrrolidone core and install the desired stereochemistry simultaneously. These methods are particularly valuable for creating analogs with diverse substitution patterns that are not readily accessible from natural precursors.

Chiral Auxiliaries and Substrate-Controlled Approaches

The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity. sigmaaldrich.comwikipedia.org In this approach, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 5-substituted pyrrolidones, an auxiliary can guide the cyclization of a linear precursor or direct the addition of a substituent. While this method is robust, it requires additional steps for the attachment and removal of the auxiliary. uwaterloo.ca

Substrate-controlled synthesis, a related strategy, relies on existing stereocenters within the starting material to direct the formation of new ones. nih.govaalto.fi For instance, a chiral α-amino acid derivative can be elaborated into a linear precursor where the inherent chirality of the amino acid backbone influences the stereoselective cyclization to form the pyrrolidone ring. nih.gov This approach leverages the readily available chirality of amino acids to build more complex structures. nih.gov The stereoselectivity of these reactions is often dictated by the minimization of steric hindrance in the transition state, leading to the thermodynamically favored product.

Table 1: Representative Substrate-Controlled Asymmetric Induction

Precursor Type Key Transformation Diastereomeric Ratio (d.r.) Product Type
Enone-derived α-amino acid Stereoselective ketone reduction High syn-allylic alcohol
Acyclic amide with chiral center Intramolecular cyclization Moderate to High Substituted pyrrolidinone

Asymmetric Catalysis in Pyrrolidone Ring Formation

Asymmetric catalysis has emerged as a powerful and atom-economical alternative to stoichiometric chiral auxiliaries. mdpi.comyoutube.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, which employs small, metal-free organic molecules to catalyze reactions, has seen explosive growth. nih.gov For pyrrolidone synthesis, proline and its derivatives are often used as catalysts. mdpi.com These catalysts can activate substrates through the formation of transient iminium ions or enamines. mdpi.comyoutube.com For example, an organocatalyst can facilitate the asymmetric [3+2] cycloaddition of an α,β-unsaturated aldehyde and an amine precursor to construct the pyrrolidone ring with high enantioselectivity. acs.org The catalyst's chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Table 2: Organocatalytic Approaches to Chiral Pyrrolidines

Reaction Type Catalyst Type Key Intermediate Enantiomeric Excess (ee)
Michael/Mannich Domino Secondary Amine Enamine/Iminium ion High
[3+2] Cycloaddition Prolinol ether Iminium ion up to 98%

Transition metal catalysts, particularly those based on rhodium, palladium, nickel, and iridium, are highly effective in promoting enantioselective cyclization reactions. researchgate.netyoutube.com These methods often involve the formation of a metal-π-allyl complex or a metal-nitrene/carbene intermediate, which then undergoes an intramolecular reaction to form the pyrrolidone ring. The chirality is introduced through the use of chiral ligands that coordinate to the metal center, creating a chiral pocket that dictates the stereochemical outcome of the cyclization. For example, a rhodium(II) catalyst bearing chiral carboxylate ligands can catalyze the annulation of indoles to form pyrroloindolines with high levels of enantioinduction. nih.gov Similarly, nickel-catalyzed reductive cyclizations of N-alkynones have been shown to produce pyrrolidines bearing chiral tertiary alcohols in high yields and excellent enantioselectivities. researchgate.net

Table 3: Metal-Catalyzed Enantioselective Pyrrolidone Synthesis

Metal Catalyst Ligand Type Reaction Type Yield Enantiomeric Excess (ee)
Rhodium(II) Chiral Carboxylate C-H Amination/Cyclization Good High
Palladium(0) Chiral Phosphine Allylic Amination Good to Excellent up to 99%
Nickel(II) Chiral Bisphosphorus Reductive Cyclization High up to >99:1 er

Multicomponent Reactions Towards Chiral 2-Pyrrolidones

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. shokubai.org These reactions are prized for their atom economy and operational simplicity. For the synthesis of highly functionalized pyrrolidines, MCRs can assemble the heterocyclic core in a single step. aalto.fi For instance, an organocatalytic asymmetric MCR between an aldehyde, an aminomalonate, and an α,β-unsaturated aldehyde can generate polysubstituted pyrrolidines with high diastereoselectivity and enantioselectivity. aalto.fi While highly efficient, developing MCRs that deliver high stereoselectivity for a specific target like (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone remains a significant synthetic challenge.

Chiral Pool Approaches Utilizing Natural Precursors

The most common and well-established route to this compound utilizes the chiral pool, specifically L-glutamic acid. This natural α-amino acid provides a readily available and inexpensive source of the required stereocenter.

The synthesis begins with the thermal dehydration of L-glutamic acid, which leads to the formation of (S)-pyroglutamic acid through intramolecular cyclization. The carboxylic acid of (S)-pyroglutamic acid is then selectively reduced to the corresponding primary alcohol, yielding (S)-5-(hydroxymethyl)-2-pyrrolidone. This reduction is typically achieved using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

The final step is the protection of the primary hydroxyl group with a trityl group. This is accomplished by reacting (S)-5-(hydroxymethyl)-2-pyrrolidone with trityl chloride (TrCl) in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). This reaction proceeds with retention of configuration at the C5 stereocenter, affording the target molecule, this compound. The change in stereochemical descriptor from (S) to (R) is a consequence of the Cahn-Ingold-Prelog priority rules, as the introduction of the bulky trityloxymethyl group changes the priority of the substituent at the C5 position relative to the other groups on the ring.

This chiral pool approach is highly reliable and scalable, making it the preferred method for the industrial production of this compound and its direct precursor, (S)-5-(hydroxymethyl)-2-pyrrolidone.

Table 4: Synthesis of this compound from L-Glutamic Acid

Step Starting Material Reagents and Conditions Product Typical Yield
1 L-Glutamic acid Heat (~180-200 °C) (S)-Pyroglutamic acid High
2 (S)-Pyroglutamic acid 1. Esterification (e.g., SOCl₂, MeOH) 2. Reduction (e.g., NaBH₄, CaCl₂) (S)-5-(Hydroxymethyl)-2-pyrrolidone Good

Derivatization from Carbohydrates or Amino Acids

The synthesis of chiral pyrrolidine (B122466) and pyrrole (B145914) structures often begins with readily available, enantiopure starting materials from the chiral pool, primarily carbohydrates and amino acids. These natural products provide a cost-effective way to introduce the desired stereochemistry.

For instance, D-ribose can be converted with amino acid esters to produce pyrrole-2-carbaldehydes, also known as pyrralines. nih.gov This process involves an N-glycosylation step, followed by an Amadori reaction and subsequent cyclization to form the pyrrole ring system. nih.gov While this yields a pyrrole, related strategies can be adapted for pyrrolidone synthesis.

More directly relevant to this compound, the pyrrolidone core with the correct (R) stereochemistry at the 5-position is commonly derived from (R)-glutamic acid. The synthesis involves the reduction of the γ-carboxylic acid of glutamic acid to a primary alcohol and subsequent cyclization of the resulting amino alcohol to form the lactam (pyrrolidone) ring. The remaining primary hydroxyl group is then available for protection. Similarly, Garner aldehydes, which are derived from amino acids like serine, serve as versatile starting points for the stereoselective synthesis of complex pyrrolidine derivatives. researchgate.net

Regioselective and Stereoselective Transformations

Achieving the precise three-dimensional arrangement in pyrrolidone analogs requires high levels of regio- and stereocontrol. Synthetic chemists employ a variety of advanced transformations to control the stereochemistry at multiple centers.

Key strategies often involve:

Diastereoselective Additions: The addition of nucleophiles, such as Grignard reagents, to chiral aldehydes or nitrones can proceed with high diastereoselectivity, setting a new stereocenter with a predictable orientation relative to the existing ones. researchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction can be used to form the five-membered pyrrolidine ring from an acyclic diene precursor. researchgate.net

Stereoselective Reductions: The reduction of ketones or imines within a chiral molecule using specific reagents can lead to the formation of a desired stereoisomer of the corresponding alcohol or amine. researchgate.net

C(sp³)-H Activation: Modern strategies, including palladium-catalyzed C(sp³)-H activation, allow for the direct functionalization of C-H bonds, enabling the construction of complex, substituted proline and pyrrolidine analogs in a highly efficient and enantioselective manner. nih.gov

These methods are fundamental in synthesizing analogs of this compound where additional functional groups or different stereochemistries are desired.

Protecting Group Strategies in Pyrrolidone Synthesis

The synthesis of functionalized pyrrolidones is a testament to the importance of protecting group chemistry. Protecting groups are temporarily installed to mask reactive functional groups, preventing them from interfering with reactions elsewhere in the molecule. bham.ac.uk

Role of the Trityl Group in Selective Hydroxyl Protection

The trityl (triphenylmethyl, Tr) group is a sterically demanding protecting group, a feature that is exploited for the selective protection of primary alcohols. total-synthesis.com In the synthesis of this compound, the starting material, derived from glutamic acid, is (R)-5-(hydroxymethyl)-2-pyrrolidone, which contains a primary hydroxyl group.

Due to its significant bulk, the trityl group reacts preferentially with the less sterically hindered primary hydroxyl group over any secondary or tertiary hydroxyls that might be present in more complex analogs. total-synthesis.com This high selectivity makes it an ideal choice for this specific transformation. The protection is typically achieved by reacting the alcohol with trityl chloride (TrCl) in the presence of a base like pyridine. total-synthesis.com The trityl group not only protects the hydroxyl group but also acts as a "supramolecular protective group" or a "protective umbrella," which can influence the local chemical environment and even the crystal packing of the molecule. nih.gov

Feature of Trityl GroupImplication in SynthesisCitation
Steric Bulk Allows for selective protection of primary hydroxyl groups over more hindered secondary or tertiary alcohols. total-synthesis.com
Hydrophobicity Increases the solubility of polar, hydroxyl-rich compounds in organic solvents, aiding purification. total-synthesis.com
Acid Labile Can be removed under acidic conditions that often leave other protecting groups intact. total-synthesis.com

Orthogonal Protection Schemes for Functionalized Pyrrolidones

In the synthesis of more complex molecules that feature multiple functional groups (e.g., other hydroxyls, amines, carboxylic acids), an orthogonal protection strategy is essential. fiveable.methieme-connect.de This strategy involves using a set of protecting groups where each type can be removed under specific conditions without affecting the others. bham.ac.ukthieme-connect.de

For a pyrrolidone derivative containing multiple functional groups, a potential orthogonal scheme could involve:

Trityl (Tr): Protecting the primary hydroxyl group, removed with mild acid (e.g., formic or acetic acid). total-synthesis.com

tert-Butoxycarbonyl (Boc): Protecting the pyrrolidone nitrogen, also removed with acid, but typically requires stronger conditions (e.g., TFA) than trityl ether cleavage.

Benzyl (Bn): Protecting a secondary alcohol, removed by hydrogenolysis (catalytic hydrogenation).

Silyl (B83357) Ethers (e.g., TBDMS, TES): Protecting other hydroxyls, removed with fluoride (B91410) ion sources (e.g., TBAF).

The development of such orthogonal sets allows for the selective deprotection and modification of specific sites within a molecule in any desired order, which is crucial for the efficient synthesis of highly functionalized targets. thieme-connect.denih.gov

Deprotection Methodologies for Trityl Ethers in the Context of Pyrrolidone Derivatives

The removal of the trityl group (detritylation) from the protected pyrrolidone derivative is a critical final step to unmask the primary alcohol. The C-O bond of a trityl ether is labile to acid.

The deprotection mechanism involves protonation of the ether oxygen by a Brønsted acid, which converts the hydroxyl group into a good leaving group. total-synthesis.com The subsequent cleavage of the C-O bond is facilitated by the extreme stability of the resulting triphenylmethyl cation. total-synthesis.com

Common methods for detritylation include:

Mild Acidic Hydrolysis: Treatment with dilute solutions of acids like formic acid (HCOOH) or acetic acid (CH₃COOH) is often sufficient to cleave the trityl ether. total-synthesis.comnih.gov These conditions are mild enough to be compatible with many other protecting groups, such as silyl ethers. total-synthesis.com

Stronger Acids: For more robust substrates, stronger acids like trifluoroacetic acid (TFA) can be used to ensure rapid and complete deprotection. total-synthesis.comgoogle.com

Lewis Acids: Lewis acids can also mediate the cleavage of trityl ethers.

Catalytic Hydrogenation: In some specific molecular contexts, catalytic reduction may be employed for deprotection. google.com

To prevent the liberated and reactive trityl cation from causing side reactions, "scavenger" molecules like triethylsilane or triisopropylsilane (B1312306) are often added to the reaction mixture. google.com

ReagentConditionsSelectivityCitation
Formic Acid (HCOOH) Methanol or CH₂Cl₂Can be selective in the presence of TBDMS ethers. total-synthesis.comnih.gov
Acetic Acid (AcOH) Aqueous solutionMild conditions, useful for sensitive substrates. total-synthesis.com
Trifluoroacetic Acid (TFA) CH₂Cl₂, often with a silane (B1218182) scavenger.Strong, non-selective acid. Removes other acid-labile groups like Boc. total-synthesis.comgoogle.com
Aqueous Acid General acidic conditionsEffective for general deprotection. acgpubs.org

Stereochemical Control and Enantiopurity in R 5 Trityloxymethyl 2 Pyrrolidone Synthesis

Enantioselective Reaction Pathways and Diastereoselectivity

The synthesis of (R)-(-)-5-(trityloxymethyl)-2-pyrrolidone with high stereochemical purity relies on enantioselective strategies that preferentially form the (R)-enantiomer. A common approach involves the use of chiral starting materials, or chiral pool synthesis, where a readily available enantiopure precursor dictates the stereochemistry of the final product. For instance, the synthesis can commence from L-glutamic acid, which possesses the requisite (S)-stereocenter that can be transformed into the (R)-stereocenter of the target pyrrolidone through a series of stereospecific reactions.

One key transformation is the stereoselective reduction of a carbonyl group. For example, the asymmetric reduction of a precursor ketone can be achieved using chiral reducing agents, such as those derived from chiral auxiliaries or chiral catalysts. The choice of catalyst and reaction conditions is crucial in directing the hydride attack to a specific face of the carbonyl, thus establishing the desired stereocenter.

In cases where new stereocenters are formed, achieving high diastereoselectivity is also critical. acs.org This is often accomplished through substrate-controlled or reagent-controlled methods. In substrate-controlled synthesis, the existing stereocenter in the molecule directs the stereochemical outcome of subsequent reactions. acs.org For instance, the bulky trityl group in a precursor can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face, leading to a high diastereomeric ratio.

Reagent-controlled diastereoselectivity is achieved by using chiral reagents or catalysts that create a chiral environment around the substrate, favoring the formation of one diastereomer over the other. rsc.org For example, in a Michael addition reaction to form a substituted pyrrolidine (B122466) ring, a chiral catalyst can coordinate to the substrate in a way that blocks one prochiral face, leading to a highly diastereoselective outcome. nih.gov

Factors Influencing Stereochemical Outcome

Several factors play a critical role in determining the stereochemical outcome of the synthesis of this compound. These include the choice of chiral auxiliary, the catalyst system, solvent, temperature, and the nature of the reactants themselves.

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. The steric and electronic properties of the chiral auxiliary are designed to create a significant energy difference between the transition states leading to the different stereoisomers, thus favoring the formation of one over the others. For instance, Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used to control the stereochemistry of alkylation and aldol (B89426) reactions in the synthesis of complex molecules.

Catalyst Systems: Asymmetric catalysis is a powerful tool for controlling stereochemistry. rsc.org Chiral metal complexes and organocatalysts can create a chiral environment that directs the stereochemical outcome of a reaction with high enantioselectivity. The choice of the metal center, the chiral ligand, and any additives can significantly impact the enantiomeric excess of the product. For example, in a catalytic hydrogenation reaction to set a stereocenter, the coordination of the substrate to the chiral catalyst can expose one face of the double bond to hydrogenation while shielding the other.

Solvent and Temperature: The solvent can influence the stereochemical outcome by affecting the stability of the transition states and the solubility of the reactants and catalyst. scispace.com Temperature also plays a crucial role, as lower temperatures generally lead to higher stereoselectivity by amplifying the small energy differences between diastereomeric transition states. nih.gov

The following table summarizes key factors and their influence on stereochemical control:

FactorInfluence on Stereochemical OutcomeExample
Chiral Auxiliary Directs the approach of reagents to a specific face of the substrate through steric hindrance or electronic effects. sigmaaldrich.comUse of an Evans oxazolidinone to direct an alkylation reaction.
Catalyst System Creates a chiral pocket or environment that favors the formation of one enantiomer. rsc.orgAsymmetric hydrogenation using a chiral rhodium catalyst.
Solvent Can affect the conformation of the substrate and the transition state geometry. scispace.comA polar solvent may stabilize a more polar transition state, leading to a different stereochemical outcome compared to a nonpolar solvent.
Temperature Lower temperatures generally increase stereoselectivity by making the reaction more sensitive to small energy differences between transition states. nih.govRunning a reaction at -78 °C instead of room temperature to improve the diastereomeric ratio.

Analytical Techniques for Enantiomeric Excess Determination

Accurately determining the enantiomeric excess (e.e.) is a critical step in asymmetric synthesis to confirm the success of a stereoselective reaction. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov The choice of the CSP and the mobile phase is crucial for achieving good separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). rug.nlnih.govresearchgate.net

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers in solution. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. researchgate.net

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined from the integration of their respective signals. researchgate.net

The following table provides an overview of these analytical techniques:

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.govHigh accuracy and sensitivity; applicable to a wide range of compounds.Requires method development to find a suitable chiral stationary phase and mobile phase.
NMR with CSA Formation of transient diastereomeric complexes with different chemical shifts. rug.nlresearchgate.netRapid analysis; non-destructive.The chiral solvating agent may not induce sufficient separation of signals for all compounds.
NMR with CDA Covalent conversion of enantiomers into diastereomers with distinct NMR spectra. rug.nlresearchgate.netCan provide large and easily quantifiable signal separation.Requires an additional reaction step; the derivatizing agent must be enantiomerically pure.

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a classical kinetic resolution of a racemic mixture. wikipedia.orgprinceton.edu In DKR, a racemic starting material is subjected to conditions where the enantiomers can rapidly interconvert while one enantiomer is selectively transformed into the desired product. wikipedia.org This continuous racemization of the starting material allows for the theoretical conversion of 100% of the racemic mixture into a single enantiomer of the product. princeton.edu

For the synthesis of chiral lactams like this compound, a DKR process could involve the enzymatic or chemical resolution of a racemic precursor. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer of a racemic alcohol precursor, while a racemization catalyst, such as a ruthenium complex, continuously interconverts the remaining (S)-enantiomer back to the (R)-form, which can then be acylated. mdpi.com

Other asymmetric transformations can also be employed to synthesize this compound. These include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral unsaturated precursor using a chiral catalyst can establish the stereocenter at the 5-position of the pyrrolidone ring.

Asymmetric Michael Addition: A conjugate addition of a nucleophile to an α,β-unsaturated lactam, catalyzed by a chiral organocatalyst or metal complex, can create the desired stereocenter with high enantioselectivity. nih.gov

Asymmetric Cycloaddition Reactions: [3+2] Cycloaddition reactions between an achiral dipolarophile and a chiral dipole, or vice versa, can be a highly effective method for constructing the pyrrolidine ring with excellent stereocontrol. acs.orgnih.gov

These asymmetric transformations, often guided by the principles of stereoelectronic control and steric hindrance, are fundamental to the efficient and enantioselective synthesis of this compound. beilstein-journals.orgnih.gov

Application of R 5 Trityloxymethyl 2 Pyrrolidone As a Versatile Chiral Intermediate

Precursor in the Synthesis of Complex Chiral Molecules

The utility of (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone as a chiral precursor is well-established. Derived from the natural chiral synthon S-pyroglutamic acid, it provides a reliable foundation for constructing intricate molecular architectures. nih.gov The pyrrolidinone ring is a common motif in many biologically active compounds, making this intermediate particularly valuable. researchgate.netresearchgate.net Its structure allows for selective modifications at multiple positions, enabling the synthesis of diverse and complex chiral molecules.

The total synthesis of natural products is a powerful demonstration of the utility of a chiral building block. The pyrrolidine (B122466) ring is a key structural feature in numerous alkaloids and other natural products. researchgate.net Synthetic strategies often leverage chiral pool starting materials like this compound to achieve high stereoselectivity. For instance, the synthesis of various pyrrolidine and piperidine (B6355638) alkaloids has been accomplished through methods that could employ such chiral precursors to ensure the correct stereochemical outcome. researchgate.netorganic-chemistry.org The robust nature of the trityl-protected hydroxymethyl group allows it to be carried through multiple synthetic steps before being deprotected at a later stage to reveal a primary alcohol for further functionalization. This approach has been instrumental in the enantioselective total synthesis of complex natural products, including certain antibiotics and neurotoxins. nih.govnih.gov

Table 1: Examples of Natural Product Classes Synthesized Using Pyrrolidine Scaffolds

Natural Product Class Key Structural Feature Relevance of Chiral Precursor
Alkaloids (e.g., Solenopsins) Substituted Pyrrolidine/Piperidine Ring Establishes the core stereochemistry of the heterocyclic ring. organic-chemistry.org
Iminocyclitols Polyhydroxylated Pyrrolidines Provides a chiral scaffold for the introduction of hydroxyl groups with defined stereochemistry. nih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an excellent starting point for the systematic synthesis of analogs and derivatives for these studies. nih.gov By modifying the pyrrolidone scaffold, chemists can probe the interactions of the molecule with its biological target, such as a receptor or enzyme. For example, SAR studies on necroptosis inhibitors have shown that the absolute configuration of chiral centers, such as those in a pyrrolidine ring, can be critical for inhibitory activity. nih.gov The synthesis of a series of derivatives with variations at different positions of the pyrrolidone ring allows researchers to identify key structural features responsible for potency and selectivity. nih.govnih.gov This systematic approach has been applied to develop inhibitors for targets like the ST2 receptor, which is implicated in graft-versus-host disease. nih.gov

Role in the Development of Chiral Catalysts and Ligands

The rigid, stereodefined structure of this compound makes it a valuable scaffold for the design and synthesis of new chiral catalysts and ligands. These tools are essential for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.

In the field of asymmetric organocatalysis, which uses small organic molecules to catalyze stereoselective reactions, chiral pyrrolidine derivatives have become indispensable. nih.gov Proline and its derivatives are among the most studied organocatalysts, and the pyrrolidine ring is a core feature. researchgate.net this compound can be converted into a variety of chiral pyrrolidine-based organocatalysts. These catalysts are effective in a range of transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govsigmaaldrich.com For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent performance in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org The development of catalysts like d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine for the asymmetric Michael addition of aldehydes to β-nitroalkenes highlights the ongoing innovation in this area. nih.gov The trityloxymethyl group can be modified to introduce other functional groups that can tune the catalyst's activity and selectivity.

Table 2: Applications of Pyrrolidine-Based Organocatalysts

Asymmetric Reaction Catalyst Type Typical Substrates Achieved Selectivity
Michael Addition Diarylprolinol Silyl (B83357) Ethers Aldehydes, Nitroalkenes High enantioselectivity. nih.gov
Biginelli Reaction Substituted 5-(pyrrolidin-2-yl)tetrazoles Aldehydes, Urea, Ethyl Acetoacetate Good yields and enantiomeric excesses. researchgate.net

In addition to organocatalysis, chiral pyrrolidine derivatives are widely used as ligands in transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring, along with other strategically placed donor atoms, can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. Pyrrolidone-based ligands have been successfully employed in copper-catalyzed reactions, such as acetylene (B1199291) hydrochlorination. researchgate.net While this specific compound is a lactam, it can be reduced to the corresponding pyrrolidine, which can then be N-functionalized to create bidentate or tridentate ligands for various transition metals like rhodium, palladium, and iridium. researchgate.netchemscene.com These metal complexes can catalyze a wide range of transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions, with high levels of enantioselectivity.

Integration into Chiral Materials Science

Chiral materials science is an emerging field that explores the unique properties of materials arising from their chirality. light-chiral-materials-science.jpyoutube.com These properties are of interest for applications in optics, electronics, and spintronics. nih.gov Chiral molecules like this compound can be incorporated as building blocks into larger supramolecular structures or polymers to create novel chiral materials. The introduction of chirality at the molecular level can influence the macroscopic properties of the material. For example, chiral ligands have been incorporated into 2D perovskites to induce circularly polarized photoluminescence, a property with potential applications in advanced display and data storage technologies. nih.gov The ability to synthesize optically pure building blocks is crucial for the development of these advanced materials. Chiral triptycenes and other complex architectures rely on the availability of enantiomerically pure starting materials to control their final three-dimensional structure and properties. nih.gov As a readily available chiral synthon, this compound and its derivatives represent valuable components for the bottom-up construction of functional chiral materials.

Chiral Reticular Frameworks (e.g., Metal-Organic Frameworks)

The development of chiral reticular frameworks, such as Metal-Organic Frameworks (MOFs), relies heavily on the incorporation of chiral organic linkers to create asymmetric porous structures. These materials have shown significant promise in applications such as enantioselective separations, asymmetric catalysis, and chiral sensing. The pyrrolidone scaffold, as found in derivatives of (R)-(-)-5-(hydroxymethyl)-2-pyrrolidone, is a prime candidate for the design of these chiral linkers.

Research has demonstrated that chiral pyrrolidine derivatives, such as proline, can be effectively integrated into the structure of MOFs and Covalent-Organic Frameworks (COFs). rsc.org These frameworks, functionalized with the chiral pyrrolidone moiety, can act as heterogeneous catalysts in various asymmetric reactions. The defined stereochemistry of the pyrrolidone unit is transferred to the framework, creating a chiral environment within the pores of the material. This is crucial for achieving high enantioselectivity in catalytic transformations.

For instance, the encapsulation of proline and its derivatives into porous materials allows for the creation of novel heterogeneous catalysts that can mimic biological catalytic processes. rsc.org While direct use of (R)-(-)-5-(hydroxymethyl)-2-pyrrolidone as a linker in a published MOF is not widely documented, its structural similarity to other successful chiral pyrrolidone-based linkers underscores its potential in this field. The hydroxyl group of D-Pyroglutaminol can be readily functionalized to introduce the necessary carboxylic acid or other coordinating groups required for MOF synthesis, making it a valuable precursor for custom-designed chiral linkers.

Chiro-Optical and Chiro-Magnetic Materials

Chiro-optical materials, which exhibit differential interaction with left and right circularly polarized light, are of great interest for applications in optics, sensing, and display technologies. The chirality of these materials often originates from the incorporation of chiral molecular building blocks.

A notable example is the use of (S)-2-pyrrolidone-5-carboxylic acid (PCA), the enantiomer of the carboxylic acid derived from the title compound, to induce chirality in polyaniline (PANI). nih.gov When PANI is doped with either the (+) or (-) enantiomer of PCA, the resulting polymer solutions exhibit strong mirror-imaged circular dichroism (CD) spectra. This indicates that the chirality of the dopant molecule is transferred to the polymer backbone, inducing a preferential helical screw sense. nih.gov The resulting optically active PANI demonstrates stable chiro-optical properties over extended periods. nih.gov This principle can be extended to (R)-(-)-5-(hydroxymethyl)-2-pyrrolidone, which can be derivatized to create chiral dopants or monomers for the synthesis of a variety of chiro-optical polymers.

The development of chiral polymers with circularly polarized luminescence (CPL) is another area where chiral building blocks are essential. mdpi.com By copolymerizing chiral monomers, it is possible to create emissive polymers where the chirality is expressed in the emitted light. While specific examples using (R)-(-)-5-(hydroxymethyl)-2-pyrrolidone are not prominent, its rigid chiral structure makes it a highly suitable candidate for inclusion in such advanced materials. The field of chiro-magnetic materials is also an emerging area where the integration of chiral molecules into magnetic frameworks could lead to novel magneto-optical effects.

Combinatorial Chemistry and Library Synthesis utilizing Chiral Pyrrolidones

Combinatorial chemistry is a powerful strategy for the rapid synthesis and screening of large numbers of compounds to identify new drug candidates and other functional molecules. nih.govwjcmpr.orgiipseries.org This approach relies on the systematic and repetitive combination of a set of "building blocks" to generate a diverse chemical library. nih.gov The use of a rigid chiral scaffold as the starting point for a combinatorial library is particularly valuable as it allows for the creation of a collection of enantiomerically pure compounds with diverse functionalities.

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidone is an ideal chiral scaffold for combinatorial library synthesis. Its two main points of diversification are the nitrogen atom of the lactam and the hydroxyl group on the side chain. The lactam nitrogen can be functionalized through N-alkylation or N-acylation, while the hydroxyl group can be modified through esterification, etherification, or conversion to other functional groups.

The synthesis of libraries of highly functionalized pyrrolidines has been successfully employed in drug discovery. nih.govynu.edu.cn For example, a combinatorial library of mercaptoacyl pyrrolidines was prepared on a solid support and screened for angiotensin-converting enzyme (ACE) inhibitory activity, leading to the identification of highly potent inhibitors. ynu.edu.cn The "split-and-mix" synthesis strategy is often used in solid-phase combinatorial chemistry to generate a large number of unique compounds, with each bead of the solid support carrying a single compound. nih.govijpsonline.com

The design of such libraries can be guided by computational methods to focus the chemical space on structures that are more likely to interact with a specific biological target. rsc.org The inherent chirality of the starting pyrrolidone scaffold is preserved throughout the synthetic sequence, ensuring that the final library members are single enantiomers, which is crucial for understanding their structure-activity relationships.

Mechanistic Insights and Computational Studies on R 5 Trityloxymethyl 2 Pyrrolidone Transformations

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of chiral 5-substituted-2-pyrrolidones often starts from readily available chiral precursors like pyroglutamic acid. acadpubl.eu A common synthetic strategy involves the transformation of the carboxylic acid functionality of pyroglutamic acid, followed by the introduction of substituents. For instance, the synthesis of 5-(hydroxymethyl)pyrrolidin-2-one can be achieved by the esterification of pyroglutamic acid, followed by reduction. acadpubl.eu

A key reaction for creating further complexity is the generation of a lithium enolate from an N-substituted 5-(alkoxymethyl)-2-pyrrolidinone, which can then react with various electrophiles. This allows for the introduction of substituents at the 3-position of the pyrrolidone ring. The mechanism involves the deprotonation of the α-proton to the carbonyl group by a strong base, such as lithium diisopropylamide (LDA), to form a planar enolate intermediate. This intermediate then attacks an electrophile, with the stereochemical outcome being influenced by the existing stereocenter at the 5-position. nih.govresearchgate.net

Another important mechanistic class of reactions is the cyclization of acyclic precursors. Palladium(II)-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides, for example, provides a pathway to enantiopure 2,5-disubstituted pyrrolidines. nih.gov This type of reaction, known as an intramolecular aza-Wacker reaction, has been successfully used for the synthesis of various N-heterocycles. researchgate.net

The mechanism for the formation of certain polysubstituted pyrrolidinones can also involve multi-component reactions. These reactions can proceed through a series of intermediates, with the final structure being determined by kinetic or thermodynamic control. nih.gov Computational studies on the reaction between 3-pyrroline-2-one and an aliphatic amine proposed a mechanism where the main product is formed favorably via the pathway with the lowest Gibbs free energy of activation (ΔG#). nih.gov

Transition State Analysis in Stereoselective Processes

Stereoselectivity in the functionalization of the pyrrolidone ring is often dictated by the energetics of the various possible transition states. In the reaction of lithium enolates of N-aryl-5-(methoxymethyl)-2-pyrrolidinones with electrophiles, the observed 3,5-cis-selectivity is a result of the enolate adopting a conformation that minimizes steric hindrance during the approach of the electrophile. nih.govresearchgate.net The bulky N-aryl group can effectively shield one face of the enolate, forcing the electrophile to attack from the opposite face, leading to a preferred diastereomer.

Computational methods, such as Density Functional Theory (DFT), are instrumental in analyzing these transition states. For the Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by a chiral pyrrolidine-based ionic liquid, DFT calculations revealed that the stereoselectivity is governed by intermolecular hydrogen bonds and steric hindrance in the transition state. nih.gov These interactions stabilize the transition state leading to the major product over the one leading to the minor product.

In the synthesis of densely substituted pyrrolidines via [3 + 2] cycloaddition reactions, the stereochemical outcome is controlled during the C-C bond formation step. The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, for example, can induce a specific absolute configuration in the final pyrrolidine (B122466) product with high diastereoselectivity. acs.org Transition state modeling for such reactions helps to rationalize the observed stereochemistry by identifying the lowest energy approach of the reacting species.

The table below summarizes findings from a transition state theory calculation for the isomerization of a substituted 3-pyrroline-2-one, highlighting the rapid nature of such transformations. nih.gov

ParameterValueUnit
Isomerization Rate Constant (at 298 K)~10¹²s⁻¹

This interactive table shows the calculated rate constant for a tautomeric isomerization, indicating a very low energy barrier for the transition state.

Theoretical Calculations and Molecular Modeling for Chiral Induction

Theoretical calculations and molecular modeling are powerful tools for understanding the origins of chiral induction in asymmetric reactions involving pyrrolidone derivatives. DFT calculations have been successfully employed to elucidate the role of catalysts and substituents in controlling stereoselectivity. nih.gov

In the context of a Michael addition catalyzed by a chiral pyrrolidine-imidazolium bromide ionic liquid, modeling showed that specific interactions dictate the facial selectivity of the reaction. nih.gov Key findings from these calculations are outlined below:

Intermolecular Hydrogen Bonds: Hydrogen bonds form between the imidazolium cation of the catalyst and the nitro group of the trans-β-nitrostyrene.

Steric Hindrance: The bulky imidazolium cation effectively blocks the Si-face of the enamine intermediate.

Anion Effect: The presence of a bromide anion reduces the activation barrier by increasing the polarity of the C4=C5 bond in the enamine. nih.gov

Molecular modeling has also been used to rationalize the structure-activity relationships of pyrrolidine-based enzyme inhibitors. By modeling chiral inhibitors into the active site of human cytomegalovirus (HCMV) protease, researchers were able to understand how the chirality and steric bulk of substituents influence binding affinity and inhibitory potency. nih.gov This approach allows for the rational design of more potent and selective inhibitors.

The table below presents data from a computational study on the reaction of a 3-pyrroline-2-one derivative, illustrating how theoretical calculations can predict product formation based on thermodynamic and kinetic parameters. nih.gov

PathwayΔG# (kcal/mol)Product TypeSelectivity
Pathway ALowestMain ProductKinetic
Pathway BHigherMinor ProductThermodynamic

This interactive table demonstrates that the main product is formed through the pathway with the lowest activation energy (ΔG#), indicating kinetic control over the reaction.

Structure-Reactivity Relationships in 5-Substituted 2-Pyrrolidones

The nature of the substituent at the 5-position of the 2-pyrrolidone ring significantly influences the molecule's reactivity and biological activity. The bulky trityloxymethyl group in (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone, for example, imparts significant steric hindrance, which can be exploited to direct the stereochemical outcome of subsequent reactions.

Structure-activity relationship (SAR) studies on various classes of pyrrolidone derivatives have provided valuable insights. For instance, in a series of alpha-methylpyrrolidine-5,5-trans-lactam inhibitors of HCMV protease, systematic modification of substituents allowed for the definition of key structural requirements for potency:

Size and Chirality: The size and chirality of the α-substituent were found to be critical for activity. nih.gov

Acyl Substituent: Optimization of the acyl group on the lactam nitrogen was necessary to maximize potency. nih.gov

Pyrrolidine Nitrogen Functionality: Investigation of the substituent on the pyrrolidine nitrogen led to the discovery of highly selective inhibitors. nih.gov

Similarly, in a series of opioid ligands, substituting the tetrahydronaphthalen-2-yl)methyl group at the 5-position with a hydroxyl group resulted in ligands with excellent binding affinities and high selectivity for the μ opioid receptor over the δ opioid receptor. nih.gov This highlights how a seemingly small structural change can have a profound impact on biological activity. The reactivity of the pyrrolidone core itself can be tuned by the electronic nature of its substituents, affecting properties like the acidity of the N-H proton or the susceptibility of the carbonyl group to nucleophilic attack.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone to maximize yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves protecting group strategies, such as tritylation of the hydroxymethyl group. Key variables include:

  • Catalysts : Sodium ethoxide (NaOEt) in refluxing ethanol for deprotection or condensation steps .
  • Solvent Selection : High-boiling solvents (e.g., 2-pyrrolidone) for thermal decomposition reactions, which also aid in stabilizing intermediates .
  • Purification : Column chromatography or recrystallization to isolate enantiomers, with chiral HPLC validation for purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and trityl group integrity. The bulky trityl group produces distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .
  • X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Use HPLC to monitor degradation products under stressed conditions (e.g., 40°C/75% RH for 4 weeks).
  • pH-Dependent Zeta Potential Analysis : Assess surface charge changes in aqueous solutions, as seen in analogous 2-pyrrolidone derivatives .

Advanced Research Questions

Q. What role does the trityloxymethyl group play in modulating the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking Studies : Compare binding affinities of the (R)-enantiomer vs. (S)-enantiomer using software like AutoDock. The trityl group may sterically hinder non-specific interactions, enhancing selectivity .
  • In Vitro Assays : Test inhibition of acetylcholinesterase or NMDA receptors, correlating activity with enantiomeric excess (e.g., via chiral derivatization) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent carriers) across studies. For example, dimethyl sulfoxide (DMSO) may alter membrane permeability, skewing results .
  • Purity Verification : Use differential scanning calorimetry (DSC) to detect polymorphic impurities that affect activity .

Q. What advanced strategies are recommended for analyzing surface interactions of this compound in nanoparticle drug-delivery systems?

  • Methodological Answer :

  • Surface Coordination Studies : Use zeta potential measurements to assess surface charge changes in nanoparticle dispersions. The trityl group may reduce surface coverage due to steric bulk, leaving hydroxyl groups exposed .
  • TEM/EDAX : Correlate nanoparticle size (e.g., ~15 nm) with ligand density using energy-dispersive X-ray spectroscopy .

Q. How does the stereochemistry of this compound influence its pharmacokinetic profile?

  • Methodological Answer :

  • Chiral Biomarker Tracking : Monitor plasma and urinary levels of metabolites (e.g., 5-hydroxy derivatives) via GC-MS, as demonstrated for N-methyl-2-pyrrolidone .
  • Half-Life Determination : Calculate elimination rates using compartmental modeling, noting enantiomer-specific clearance differences .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral auxiliaries or asymmetric catalysis to prevent racemization during trityl group introduction .
  • Toxicity Screening : Prioritize in silico ADMET predictions (e.g., SwissADME) before in vivo studies, given the compound’s structural similarity to neuroactive pyrrolidones .
  • Contradiction Mitigation : Replicate studies under standardized conditions (e.g., fixed solvent ratios, temperature) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.